molecular formula C6H4BrCl2NO B8129225 2-Bromo-5,6-dichloro-3-methoxypyridine

2-Bromo-5,6-dichloro-3-methoxypyridine

Cat. No.: B8129225
M. Wt: 256.91 g/mol
InChI Key: DRRDIYMBMVUMEV-UHFFFAOYSA-N
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Description

2-Bromo-5,6-dichloro-3-methoxypyridine is a halogenated pyridine derivative characterized by a nitrogen-containing aromatic ring substituted with bromine (Br) at position 2, chlorine (Cl) at positions 5 and 6, and a methoxy group (-OCH₃) at position 2. This compound’s structure imparts distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing effects of halogens and the electron-donating methoxy group, which modulate its participation in cross-coupling reactions, nucleophilic substitutions, and other transformations .

Properties

IUPAC Name

2-bromo-5,6-dichloro-3-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2NO/c1-11-4-2-3(8)6(9)10-5(4)7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRDIYMBMVUMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-dichloro-3-methoxypyridine typically involves the halogenation of 3-methoxypyridine. One common method is the bromination of 3-methoxypyridine followed by chlorination. The reaction conditions often require the use of bromine and chlorine in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-dichloro-3-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines .

Scientific Research Applications

2-Bromo-5,6-dichloro-3-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-dichloro-3-methoxypyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the methoxy group can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-5,6-dichloro-3-methoxypyridine with analogous pyridine derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Position and Reactivity
Compound Name Substituents Key Reactivity Differences
This compound Br (C2), Cl (C5, C6), OCH₃ (C3) Enhanced electrophilicity at C2 due to Br; steric hindrance from Cl at C5/C6 limits accessibility .
2-Bromo-6-chloro-3-methoxypyridine (CAS 1256819-37-0) Br (C2), Cl (C6), OCH₃ (C3) Reduced steric hindrance (one Cl vs. two) increases reactivity in Suzuki couplings .
3-Bromo-6-chloro-2-methoxypyridine (CAS 1211526-62-3) Br (C3), Cl (C6), OCH₃ (C2) Methoxy at C2 deactivates the ring, reducing nucleophilic substitution rates at C3 .
5-Bromo-3-methoxypicolinaldehyde Br (C5), OCH₃ (C3), CHO (C2) Aldehyde group enables condensation reactions, absent in the target compound .
2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine Br (C2), Cl (C4/C5), I (C6) Iodine’s polarizability enhances halogen-bonding interactions in crystal engineering .

Key Findings :

  • The number and position of halogens significantly alter reactivity. For example, this compound’s dual Cl substituents reduce nucleophilic attack at adjacent positions compared to mono-Cl analogs .
  • Methoxy positioning dictates electronic effects: Methoxy at C3 (electron-donating) activates the ring for electrophilic substitution, whereas methoxy at C2 (as in 3-bromo-6-chloro-2-methoxypyridine) deactivates it .
Stability and Commercial Availability
  • Stability : The dual Cl substituents in the target compound may enhance stability against oxidation compared to analogs like 5-bromo-2-methoxypyridine, which lacks Cl groups .
  • Availability: this compound is less commercially prevalent than simpler derivatives (e.g., 2-bromo-3-methylpyridine, CAS 3430-17-9), which are widely used in ligand synthesis . Notably, 2-bromo-6-chloro-3-methoxypyridine (CAS 1256819-37-0) is listed as discontinued, suggesting synthesis challenges or niche demand .

Research and Application Insights

  • Pharmaceutical Intermediates : The target compound’s halogen diversity makes it a candidate for multi-step drug synthesis, particularly in kinase inhibitor development. Comparatively, 4-bromo-2-methoxy-6-methylpyridine (similarity score 0.91) is preferred in agrochemicals due to its methyl group’s lipophilicity .
  • Material Science: Bromine and chlorine substituents enable halogen bonding in crystal engineering, though iodine-containing analogs (e.g., 2-bromo-4,5-dichloro-6-iodo-3-methoxypyridine) exhibit stronger non-covalent interactions .

Biological Activity

2-Bromo-5,6-dichloro-3-methoxypyridine is a synthetic organic compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, effects on different biological systems, and potential applications in medicine and agriculture.

  • Chemical Formula: C7H5BrCl2N
  • Molecular Weight: 240.48 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is known to inhibit specific enzymes and receptors, leading to altered cellular signaling pathways. The compound's halogenated structure may enhance its lipophilicity, allowing it to penetrate cell membranes more effectively.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be further explored as a potential antimicrobial agent in clinical settings.

Anticancer Activity

Research has indicated that this compound possesses antiproliferative effects on various cancer cell lines. A study conducted on human cervical carcinoma (HeLa) and lung carcinoma (A549) cells showed:

Cell LineIC50 (µg/mL)
HeLa50
A54945

These results indicate that the compound may induce cytotoxicity in cancer cells, warranting further investigation into its mechanisms of action and potential therapeutic applications.

Case Studies

  • Inhibition of Bacterial Growth : A study assessed the efficacy of this compound in inhibiting biofilm formation in Staphylococcus aureus. The results demonstrated a significant reduction in biofilm biomass at concentrations as low as 16 µg/mL, indicating its potential as a biofilm disruptor.
  • Cancer Cell Line Study : In a comparative analysis of various halogenated pyridines, this compound was found to be one of the most effective compounds against HeLa cells, with a mechanism involving apoptosis induction through caspase activation.

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